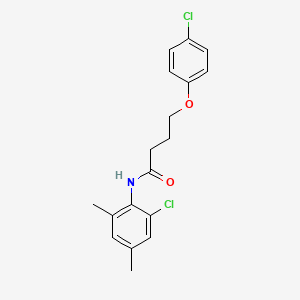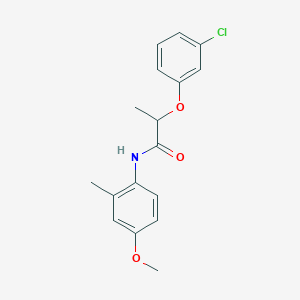![molecular formula C17H20N2O3S B4722310 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide
Übersicht
Beschreibung
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide inhibits the activity of HDAC enzymes by binding to the active site of the enzyme and preventing the deacetylation of histone proteins. This leads to an increase in the acetylation of histones, which alters the chromatin structure and promotes the expression of tumor suppressor genes. 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on HDAC enzymes and gene expression, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has been shown to inhibit angiogenesis, induce cell cycle arrest, and enhance the immune response. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide can be toxic at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide treatment in different types of cancer. In addition, there is interest in exploring the potential applications of 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is interest in exploring the potential applications of 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
Wissenschaftliche Forschungsanwendungen
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDACs, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells. In addition to cancer, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, inflammatory diseases, and viral infections.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonylanilino)-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-16(17(20)18-14-10-6-4-7-11-14)19(23(2,21)22)15-12-8-5-9-13-15/h4-13,16H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSXQNCJYERPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4722242.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)

![2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4722268.png)
![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4722290.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4722293.png)
![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)